molecular formula C12H12ClNO4S B417253 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 333311-26-5

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

Cat. No.: B417253
CAS No.: 333311-26-5
M. Wt: 301.75g/mol
InChI Key: CKWQBYQMCYPUOL-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a furan ring, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a suitable benzene derivative, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the sulfonamide group is typically added through sulfonation followed by amination. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and furan ring can participate in binding interactions, while the methoxy and sulfonamide groups can influence the compound’s solubility and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can be compared with similar compounds, such as:

    4-chloro-N-(furan-2-ylmethyl)aniline: This compound lacks the methoxy and sulfonamide groups, which can significantly alter its chemical and biological properties.

    3-methoxybenzenesulfonamide:

    N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide: This compound lacks the chloro group, which can influence its binding interactions and overall activity.

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWQBYQMCYPUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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